4-Phenylfuran-2-carboxylic acid
Overview
Description
4-Phenylfuran-2-carboxylic acid is a chemical compound that has gained popularity in scientific research and industry due to its unique properties and potential applications in various fields. It is an aromatic compound with a furan ring attached to a phenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2, leading to the disproportionation of potassium-2-furoate to furan and furandicarboxylic acids .Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring attached to a phenyl group and a carboxylic acid group . The structure of a similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, was obtained through co-crystallization experiments .Physical and Chemical Properties Analysis
Carboxylic acids, in general, exhibit certain physical and chemical properties. They are often colorless liquids with disagreeable odors. The solubility of carboxylic acids in water decreases as the carbon chain length increases . Specific physical and chemical properties of this compound are not explicitly mentioned in the search results.Scientific Research Applications
Catalytic Applications in Organic Synthesis
4-Phenylfuran-2-carboxylic acid plays a role in catalytic processes. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst for dehydrative amidation between carboxylic acids and amines, involves mechanisms where the ortho-substituent of boronic acid, similar in structure to this compound, is crucial in accelerating the reaction. This catalyst is utilized in α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Enzymatic Kinetic Resolution
The compound has applications in enzymatic kinetic resolution processes. In one study, the kinetic resolution of 2-amino-4-phenyl-butane was optimized using carboxylic acids as acyl donors. This indicates that compounds structurally related to this compound can be effective in such enzymatic processes (Nechab et al., 2007).
Photoluminescence in Metal-Organic Frameworks
Research shows that carboxylic acid ligands, akin to this compound, are key in constructing novel metal-organic frameworks (MOFs) with applications in photoluminescence. Such frameworks can display strong fluorescent emission bands, which are significant in materials science (Lv et al., 2015).
Antibiofilm Activity
In the field of microbiology, derivatives of this compound demonstrate antibiofilm activity against bacterial species like Staphylococcus epidermidis. This suggests potential in developing antibacterial agents (Pan et al., 2010).
Antimicrobial and Antioxidant Applications
Compounds related to this compound have been synthesized and tested for antimicrobial and antioxidant activities. These activities indicate potential applications in pharmaceutical and health sciences (Egbujor, Okoro, & Okafor, 2019).
Fuel Cell Applications
In energy research, derivatives of this compound are used in developing new materials for fuel cell applications. This includes the synthesis of sulfonated poly(ether ether ketone) containing pendant carboxyl groups, indicating its relevance in alternative energy technologies (Li et al., 2009).
Mechanism of Action
Target of Action
Furan derivatives, in general, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Properties
IUPAC Name |
4-phenylfuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLLDCBYBKUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86471-28-5 | |
Record name | 4-phenylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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